2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
2-(Ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a pyrimidinone core annulated with a tetrahydrobenzothiophene moiety. The molecule contains an ethylsulfanyl group at position 2 and a phenyl group at position 3, which significantly influence its physicochemical and biological properties.
Synthesis: The compound is synthesized via a multi-step route starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1). Cyclization with formamide yields the pyrimidinone scaffold (2), followed by chlorination with POCl₃ to form the chloro intermediate (3). Subsequent nucleophilic substitution with ethyl mercaptan introduces the ethylsulfanyl group .
Properties
IUPAC Name |
2-ethylsulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-2-22-18-19-16-15(13-10-6-7-11-14(13)23-16)17(21)20(18)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNRFAARVFDRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under specific conditions. For instance, the use of Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The ethylsulfanyl (-S-Et) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Key Observations :
-
Oxidation of the sulfur atom proceeds via radical intermediates, with sulfone formation requiring harsher conditions .
-
The tetrahydrobenzothieno ring remains intact under these conditions .
Substitution Reactions
The pyrimidin-4(3H)-one scaffold undergoes nucleophilic substitution at the C-2 and C-4 positions.
2.1. Nucleophilic Displacement at C-2
2.2. Ring-Opening Reactions
The pyrimidinone ring can undergo ring-opening under alkaline conditions:
-
Treatment with NaOH (10% w/v) at 100°C yields 3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4-dithione via cleavage of the lactam bond .
Reduction Reactions
The carbonyl group at C-4 is reducible to a hydroxyl or methylene group.
Mechanistic Insight :
-
NaBH4 selectively reduces the carbonyl without affecting the sulfur substituents.
-
LiAlH4 induces deeper reduction, forming a methylene group .
Cycloaddition and Ring Expansion
The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused triazolo derivatives:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Nitrile oxides | Toluene, 110°C, 8h | Triazolo[4,3-a]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives | Anti-inflammatory agents |
Comparative Reactivity Analysis
| Reaction Site | Reactivity | Influencing Factors |
|---|---|---|
| C-2 (S-Et group) | High (oxidation/substitution) | Electron-withdrawing effect of pyrimidinone enhances electrophilicity |
| C-4 (Carbonyl) | Moderate (reduction) | Steric hindrance from tetrahydrobenzothieno ring |
| Pyrimidine N-atoms | Low | Resonance stabilization reduces nucleophilic susceptibility |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that derivatives of benzothieno[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines. For instance, a study reported that similar compounds demonstrated significant cytotoxicity against human cancer cells through mechanisms involving apoptosis and cell cycle arrest .
The compound is being investigated for its interactions with specific biological targets. It has been found to inhibit certain enzymes related to disease pathways. For example:
- Enzyme Inhibition : Compounds structurally similar to 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have shown inhibition against proteases involved in cancer metastasis .
- Antimicrobial Activity : Studies have indicated that derivatives possess activity against bacterial strains, suggesting potential for development as an antibiotic .
Material Science
The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific properties. Its application in organic electronics and photonics is being explored due to its electronic properties that can be tuned through structural modifications .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s ability to bind to these targets and disrupt their function is a key aspect of its biological activity.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Flexibility : The Gewald reaction and POCl₃-mediated chlorination allow rapid diversification at positions 2 and 3 .
- Structure-Activity Relationship (SAR) :
- Emerging Applications : Derivatives with trifluoromethyl groups (e.g., MFCD03473829) show promise as CNS agents due to enhanced metabolic stability .
Biological Activity
The compound 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the class of thienopyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, synthesis methodologies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C16H19N3S2
Molecular Weight : 321.5 g/mol
IUPAC Name : 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-one
Canonical SMILES : CCSc1ncnc2c1c(c(c(c2)C)C)N(C)C
The compound features a complex structure that includes a benzothieno ring system and an ethylsulfanyl group. This unique configuration is pivotal in determining its biological properties.
Anticancer Activity
Thienopyrimidine derivatives have been extensively studied for their anticancer properties. Recent research has shown that compounds in this class exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have indicated that derivatives with similar structures can inhibit the growth of triple-negative breast cancer cells by targeting key receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) .
A specific study synthesized a range of thienopyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 breast cancer cells. Results demonstrated that some derivatives exhibited over 80% inhibition , suggesting strong anticancer potential .
Antimicrobial Activity
Thienopyrimidines have also been recognized for their broad-spectrum antimicrobial activities. Research has indicated that these compounds possess antibacterial, antifungal, and antiviral properties. For instance, the structural relationship between thienopyrimidines and purine bases has been exploited to develop new anti-infective agents .
Structure-Activity Relationship (SAR)
The SAR analysis of thienopyrimidine derivatives indicates that modifications to the phenyl and ethylsulfanyl groups significantly affect biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Ethylsulfanyl | Enhances solubility and bioavailability |
| Phenyl group | Modifying substituents can increase potency against specific cancer types |
Studies suggest that introducing electron-withdrawing groups can enhance anticancer activity while maintaining selectivity for cancer cells over normal cells .
Case Studies and Research Findings
- Inhibition of EGFR : A series of thienopyrimidine derivatives were synthesized to evaluate their inhibitory effects on EGFR in breast cancer models. The most potent compound showed an IC50 value significantly lower than conventional EGFR inhibitors .
- Antimicrobial Efficacy : A derivative was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics . This highlights the potential of thienopyrimidines as candidates for developing new antimicrobial therapies.
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via a multi-step approach:
- Core structure formation : The Gewald reaction is used to prepare ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate from cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine .
- Cyclization : Heating the intermediate with formamide yields the pyrimidin-4(3H)-one core .
- Functionalization : Phosphorus oxychloride converts the 4-oxo group to a chloro derivative, enabling substitution with ethylsulfanyl and phenyl groups via nucleophilic reactions .
- Advanced modification : Aza-Wittig reactions with iminophosphoranes and aromatic isocyanates offer alternative pathways for introducing substituents .
Q. How is the compound characterized using spectroscopic methods?
Key analytical data includes:
- IR spectroscopy : CONH stretching at ~1676 cm⁻¹ and N-H vibrations at ~3309 cm⁻¹ .
- NMR : Aromatic protons in the δ 7.54–8.71 ppm range and aliphatic protons at δ 2.89–2.95 ppm .
- Mass spectrometry : Molecular ion peaks at m/z 284 [M+1]⁺ and fragmentation patterns confirming substituent stability .
- UV-Vis : Absorption maxima at 338–355 nm, indicative of π→π* transitions in the conjugated system .
Q. What initial biological activities have been reported?
Derivatives of this scaffold exhibit:
- Antimicrobial activity : Substitutions at the 2- and 3-positions (e.g., pyridinyl, phenoxy) enhance activity against Staphylococcus aureus and Escherichia coli .
- Antifungal properties : Alkyl and halogenated phenoxy groups improve efficacy against Candida albicans .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Catalytic conditions : Use K₂CO₃ or Na⁺ alkoxides to facilitate nucleophilic substitution reactions with phenols or alcohols .
- Temperature control : Refluxing in formic acid for hydrazine derivatives ensures >90% yields .
- Solvent selection : Polar aprotic solvents (e.g., HMPA) enhance cyclization efficiency in tetracyclic analogs .
Q. What strategies resolve contradictions in spectral data interpretation?
- X-ray validation : Single-crystal studies confirm bond lengths (mean C–C = 0.003–0.014 Å) and resolve ambiguities in NMR assignments .
- Cross-technique correlation : IR peaks for CONH (1647–1676 cm⁻¹) should align with NH signals in NMR (δ 7.77–7.82 ppm) .
- Isotopic labeling : Deuterated solvents (CDCl₃) clarify splitting patterns in complex aliphatic regions .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- 2-Substituents : Ethylsulfanyl groups improve lipophilicity, enhancing membrane penetration .
- 3-Phenyl derivatives : Aromatic rings at this position stabilize π-stacking interactions with microbial enzyme targets .
- Halogenated analogs : Bromine or chlorine at the phenoxy moiety increases antifungal potency (e.g., IC₅₀ reduction by 40% in C. albicans) .
Q. What role does X-ray crystallography play in structural confirmation?
- Bond geometry : Single-crystal analyses validate the tetracyclic fused system, with R-factors ≤ 0.069 and wR ≤ 0.204 .
- Torsional angles : Pyrrolidine or cyclohexane rings adopt chair conformations, minimizing steric strain .
- Packing interactions : Hydrogen bonds between CONH and lattice solvents (e.g., H₂O) stabilize the crystal structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
